(3-Methoxybenzyl)hydrazine hydrochloride
Overview
Description
(3-Methoxybenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O . It is a solid substance .
Molecular Structure Analysis
The InChI code for (3-Methoxybenzyl)hydrazine hydrochloride is1S/C8H12N2O.ClH/c1-11-8-4-2-3-7(5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H
. This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom in the molecule. Physical And Chemical Properties Analysis
(3-Methoxybenzyl)hydrazine hydrochloride is a solid substance . Its molecular weight is 188.66 . The specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Synthesis and Pharmacological Studies
- (3-Methoxybenzyl)hydrazine hydrochloride derivatives have been utilized in the synthesis of various pharmacologically active compounds. For instance, hydrazine derivatives and their triazolo[3,4-b]1,3,4-thiadiazoles exhibited urease inhibition, antioxidant, and antibacterial activities (Hanif et al., 2012).
- Novel pyridazine derivatives synthesized using these compounds showed promising antimicrobial activity against a range of bacterial strains (Kandile et al., 2009).
Antibacterial and Anticancer Potential
- Research indicates that derivatives of (3-Methoxybenzyl)hydrazine hydrochloride, like 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine, have significant antibacterial abilities against both gram-negative and gram-positive bacteria (Shakir et al., 2020).
- Some compounds synthesized from it have shown anticancer activity against a variety of cancer cell lines, demonstrating its potential in cancer research (Bekircan et al., 2008).
Enzyme Inhibition and Molecular Docking Studies
- These derivatives have been found effective in inhibiting enzymes like lipase and urease, suggesting potential therapeutic applications (Bekircan et al., 2014).
- Molecular docking studies of certain compounds derived from (3-Methoxybenzyl)hydrazine hydrochloride have been used to understand their interaction with bacterial enzymes, providing insights into drug development (Li et al., 2011).
Structural and Chemical Analysis
- Its derivatives have been used in chemical and structural analyses, such as in the study of the molecular structure and reactivities of condensation products with various reagents (Tetere et al., 2011).
- Synthesis and characterization studies of these derivatives have contributed to the understanding of their properties and potential applications in various fields, including pharmaceuticals and chemistry.
properties
IUPAC Name |
(3-methoxyphenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-3-7(5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBMDBPDUKFLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxybenzyl)hydrazine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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